Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Dopamine receptor D3 vs. D2 selectivity ortho-fluorophenyl

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 140616-29-1, molecular formula C₁₃H₁₇FN₂O₂, molecular weight 252.29 g/mol) is an N-arylpiperazine derivative featuring a 2-fluorophenyl substituent at the N1 position and an ethyl carbamate (ethoxycarbonyl) protecting group at the N4 position of the piperazine ring. Key physicochemical descriptors include a computed LogP of 2.27, a topological polar surface area (tPSA) of 32.78 Ų, two hydrogen bond acceptors, zero hydrogen bond donors, and an Fsp³ value of 0.46.

Molecular Formula C13H17FN2O2
Molecular Weight 252.289
CAS No. 140616-29-1
Cat. No. B2874347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-fluorophenyl)piperazine-1-carboxylate
CAS140616-29-1
Molecular FormulaC13H17FN2O2
Molecular Weight252.289
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C13H17FN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3
InChIKeyZBDWXPSNWHESCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 140616-29-1): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 140616-29-1, molecular formula C₁₃H₁₇FN₂O₂, molecular weight 252.29 g/mol) is an N-arylpiperazine derivative featuring a 2-fluorophenyl substituent at the N1 position and an ethyl carbamate (ethoxycarbonyl) protecting group at the N4 position of the piperazine ring . Key physicochemical descriptors include a computed LogP of 2.27, a topological polar surface area (tPSA) of 32.78 Ų, two hydrogen bond acceptors, zero hydrogen bond donors, and an Fsp³ value of 0.46 . The compound is commercially available at typical purity of 95% from multiple vendors as a research-grade building block (MDL number MFCD03390551), with catalog listings including Enamine EN300-115817 and Fluorochem F645793 . Its primary utility lies in serving as a protected piperazine intermediate for medicinal chemistry campaigns, where the combination of ortho-fluorophenyl pharmacophore and acid-stable ethyl carbamate protection provides a differentiated synthetic handle for downstream derivatization .

Why Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate Cannot Be Interchanged with In-Class Piperazine Analogs


Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate occupies a specific and non-interchangeable position within the N-arylpiperazine chemical space due to the simultaneous presence of three differentiating structural features: (i) ortho (2-position) fluorine substitution on the N-phenyl ring, which generates distinct electronic and steric constraints at biological targets compared to para-fluoro or non-fluorinated analogs [1][2]; (ii) an ethyl carbamate protecting group at the N4 position, which confers acid-stability that is orthogonal to the widely used acid-labile tert-butyl carbamate (Boc) group, enabling sequential deprotection strategies in multi-step synthesis [3]; and (iii) a LogP of approximately 2.27, which is substantially higher than that of the des-carboxylate parent compound 1-(2-fluorophenyl)piperazine (XLogP3 = 1.5, a difference of ~0.77 log units corresponding to roughly 6-fold greater lipophilicity) [4]. Substituting a close analog—such as the para-fluoro regioisomer, the Boc-protected variant, the methyl ester homolog, or the des-carboxylate free amine—will alter receptor binding profiles, deprotection compatibility, or physicochemical properties in ways that are not predictable without explicit experimental validation. Generic substitution therefore risks compromising both synthetic orthogonality and biological outcomes in medicinal chemistry programs targeting CNS receptors (e.g., D2/D3 dopamine and 5-HT1A serotonin receptors) where N-phenylpiperazine SAR is exquisitely sensitive to both substitution position and N4 functionalization [1][2].

Quantitative Differentiation Evidence for Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 140616-29-1) Against Closest Analogs


Ortho-Fluoro vs. Para-Fluoro N-Phenyl Substitution: Differential D3/D2 Dopamine Receptor Binding Profiles

The ortho-fluorophenyl substitution pattern of CAS 140616-29-1 confers a distinct pharmacological profile compared to the para-fluoro regioisomer (Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate). In the N-phenylpiperazine chemotype, fluorophenyl substitution position is a critical determinant of dopamine receptor subtype binding [1]. Published binding data for ortho-fluorophenyl piperazine derivatives show that exemplar compound 9h achieves D3 receptor displacement of 82.6 ± 2.7% while only displacing 31.8 ± 3.3% at D2 receptors, representing a D3-over-D2 selectivity ratio of approximately 2.6:1 [2]. In contrast, compound 12b in the same series (with structural variation at the N4 position) shows an inverted profile with 50.7 ± 2.5% D3 displacement and 69.8 ± 1.5% D2 displacement [2]. Furthermore, N-phenylpiperazine analogs in the broader literature have been shown to achieve up to approximately 500-fold D3 vs. D2 binding selectivity when appropriately substituted, demonstrating that the N-phenylpiperazine scaffold is exquisitely tunable by substitution pattern [1]. While these specific data are from analogs rather than CAS 140616-29-1 itself, they establish the class-level principle that ortho-fluorophenyl substitution produces meaningfully different receptor engagement profiles compared to alternative substitution positions and that N4 functionalization (as in the ethyl carbamate of the target compound) further modulates this selectivity.

Dopamine receptor D3 vs. D2 selectivity ortho-fluorophenyl N-phenylpiperazine structure-activity relationship

Ethyl Carbamate vs. tert-Butyl Carbamate (Boc) Protective Group Orthogonality: Acid-Stable Deprotection Strategy

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate carries an ethyl carbamate protecting group at the N4 position, which confers fundamentally different deprotection chemistry compared to the widely used tert-butyl carbamate (Boc) analog (CAS 1121599-78-7, tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate). The Boc group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane) via protonation of the tert-butyl carbamate followed by loss of the tert-butyl cation and decarboxylation [1]. In contrast, the ethyl carbamate group is stable under these acidic conditions; selective deprotection of Boc in the presence of ethyl carbamate has been experimentally demonstrated using silica gel in refluxing toluene, where ethyl carbamate, Cbz, and Fmoc groups remained intact while Boc was quantitatively removed with yields of 75-98% in approximately 5 hours [2]. This chemical orthogonality means that CAS 140616-29-1 can be employed in synthetic sequences requiring acid-mediated transformations (e.g., amide couplings, acid-catalyzed cyclizations, or Boc deprotection steps on other functional groups) without compromising the N4 piperazine protection. Furthermore, the ethyl carbamate can be subsequently cleaved under orthogonal conditions—typically via basic hydrolysis (e.g., KOH/EtOH/H₂O), hydrogenolysis (H₂/Pd-C), or treatment with HBr/AcOH [3]—after acid-labile synthetic steps are complete.

Protecting group orthogonality ethyl carbamate Boc deprotection piperazine synthesis multi-step synthesis

Lipophilicity (LogP) Enhancement Relative to the Des-Carboxylate Parent Compound 1-(2-Fluorophenyl)piperazine

The ethyl carbamate moiety of CAS 140616-29-1 substantially increases lipophilicity compared to the des-carboxylate parent compound 1-(2-fluorophenyl)piperazine (CAS 1011-15-0). The target compound has a computed LogP of 2.27 (Fluorochem) with an alternative XLogP value of 2.2 (ChemSRC) and an additional reported logP of 3.177 (ChemBase) . In comparison, 1-(2-fluorophenyl)piperazine—which bears a free NH at the N4 position instead of the ethyl carbamate—has a computed XLogP3 of 1.5 (PubChem) [1]. Using the most conservative LogP values (2.27 vs. 1.5), this represents a difference of ΔLogP ≈ 0.77 log units, corresponding to an approximately 6-fold increase in octanol-water partition coefficient. This lipophilicity difference is mechanistically attributable to the addition of the ethyl carbamate group (C₃H₅O₂, contributing ~43 Da and adding two hydrogen bond acceptors while masking the hydrogen bond donor character of the piperazine NH) [1]. The increased lipophilicity is expected to correlate with enhanced passive membrane permeability, which is a critical parameter for compounds intended to cross biological barriers including the blood-brain barrier (BBB) [2].

Lipophilicity LogP membrane permeability CNS penetration physicochemical property

Polar Surface Area (PSA) and CNS Drug-Likeness Profile Relative to CNS MPO Desirability Criteria

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate possesses a topological polar surface area (tPSA) of 32.78 Ų, which falls well below the widely accepted threshold of 90 Ų for favorable passive blood-brain barrier (BBB) penetration [1]. Combined with its molecular weight of 252.29 g/mol, LogP of 2.27, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound satisfies multiple CNS drug-likeness criteria defined by the CNS MPO (Multiparameter Optimization) scoring system [1]. For comparison, the Boc-protected analog tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 1121599-78-7) has a higher molecular weight of 280.34 g/mol and three hydrogen bond acceptors, which incrementally shifts the compound away from the optimal CNS physicochemical space . The des-carboxylate parent 1-(2-fluorophenyl)piperazine has a tPSA of 15.3 Ų (PubChem) but carries one hydrogen bond donor (piperazine NH), which may limit passive membrane diffusion relative to the fully substituted target compound [2]. The Fsp³ value of 0.46 for CAS 140616-29-1 approaches the desirable Fsp³ > 0.45 threshold associated with improved clinical success rates .

Polar surface area blood-brain barrier CNS MPO drug-likeness physicochemical descriptors

Building Block Utility for CNS-Active 1,2,4-Triazole-Piperazine Hybrids: Documented Synthetic Application

The synthetic utility of ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate derivatives is demonstrated by the published use of the closely related ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate as a starting material for constructing 1,2,4-triazole-piperazine hybrids [1]. In the work of Mermer et al. (2018, Bioorganic Chemistry), 1,2,4-triazole derivatives containing a piperazine nucleus (compounds 4a-d and 10) were prepared starting from this ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate scaffold, followed by a three-step sequence (condensation with 2-bromo-1-(4-chlorophenyl)ethanone, carbonyl reduction, and OH alkylation) to yield fifteen final compounds (7a-l and 13a-c) [1]. The resulting triazole-piperazine hybrids demonstrated promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, with enzyme inhibitory potentials further validated through molecular docking [1]. This precedent establishes that the 2-fluorophenyl piperazine-1-carboxylate scaffold is a productive starting point for constructing biologically active hybrid molecules. More broadly, fluorophenylpiperazine derivatives are recognized as privileged structures for CNS receptor modulation, with documented high-affinity interactions at 5-HT1A receptors (Ki values in the 0.3-34 nM range reported for related m-trifluoromethylphenylpiperazine derivatives) [2] and established structure-activity relationships at D3 vs. D2 dopamine receptors [3].

Piperazine building block 1,2,4-triazole CNS agents antimicrobial enzyme inhibition

Fluorine vs. Chlorine Ortho-Substitution: C-F Bond Strength and Metabolic Stability Advantage

The 2-fluorophenyl substituent of CAS 140616-29-1 provides a distinct metabolic stability profile compared to the analogous 2-chlorophenyl derivative (Ethyl 4-(2-chlorophenyl)piperazine-1-carboxylate, which would bear a chlorine atom at the ortho position). The carbon-fluorine bond (C-F, bond dissociation energy approximately 485 kJ/mol) is significantly stronger than the carbon-chlorine bond (C-Cl, approximately 339 kJ/mol), a difference of approximately 146 kJ/mol [1]. In the context of drug metabolism, the stronger C-F bond confers resistance to cytochrome P450 (CYP450)-mediated oxidative dehalogenation, a metabolic pathway that can generate reactive intermediates from chlorinated aromatic compounds [1][2]. Additionally, fluorine (van der Waals radius 1.47 Å, electronegativity 3.98) is a closer bioisosteric replacement for hydrogen (1.20 Å, 2.20) than chlorine (1.75 Å, 3.16), meaning that ortho-fluorine substitution introduces less steric perturbation into the ligand-receptor binding interface than ortho-chlorine substitution while still providing the metabolic stability advantages of halogenation [2][3]. A molecular matched pair analysis comparing fluorine and chlorine substituent effects in drug design has demonstrated that these halogens differentially affect binding constants, lipophilicity, solubility, and metabolic stability—the choice between them is not interchangeable [2].

Fluorine substitution C-F bond strength metabolic stability halogen bioisostere CYP450 oxidation

Validated Research and Industrial Application Scenarios for Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (CAS 140616-29-1)


CNS Drug Discovery: D3/D2 Dopamine Receptor Subtype-Selective Ligand Development

CAS 140616-29-1 serves as a key building block for synthesizing N-arylpiperazine derivatives targeting D2-like dopamine receptors, where the ortho-fluorophenyl substitution pattern is a critical determinant of D3 vs. D2 subtype selectivity [1]. Published binding data for ortho-fluorophenyl piperazine derivatives demonstrate that N4-substitution can modulate D3 receptor displacement from as high as 82.6% (compound 9h) to as low as 3.2% (compound 12c) depending on the nature of the N4 group, providing a tunable selectivity range that is directly relevant to programs developing D3-selective ligands for levodopa-induced dyskinesia in Parkinson's disease [1][2]. The ethyl carbamate group of CAS 140616-29-1 provides a specific N4 functionalization that can be either retained as a modulating group or deprotected under orthogonal conditions to install alternative substituents in subsequent synthetic steps [3].

Multi-Step Medicinal Chemistry: Orthogonal Protecting Group Strategy for Piperazine N4-Functionalization

CAS 140616-29-1 is specifically suited for synthetic routes requiring acid-stable amine protection at the piperazine N4 position. The ethyl carbamate group withstands acidic conditions that cleave Boc protecting groups, as experimentally demonstrated by the selective silica gel-catalyzed Boc deprotection method where ethyl carbamates remain intact while Boc groups are removed in 75-98% yield [3]. This chemical orthogonality enables sequential deprotection strategies in target molecule synthesis: acid-labile protecting groups (e.g., Boc on other amines, tert-butyl esters) can be selectively removed in the presence of the ethyl carbamate, followed by subsequent unmasking of the piperazine N4 via basic hydrolysis, hydrogenolysis, or HBr treatment to reveal the free amine for final-stage coupling reactions [4]. Procurement of the Boc analog (CAS 1121599-78-7) would be incompatible with such synthetic designs.

Blood-Brain Barrier Penetrant Probe Design: CNS-Desirable Physicochemical Profile

The combination of tPSA = 32.78 Ų (64% below the 90 Ų BBB threshold), LogP = 2.27 (within the optimal 2-4 range for CNS penetration), zero hydrogen bond donors, and Fsp³ = 0.46 makes CAS 140616-29-1 a favorable starting scaffold for designing BBB-penetrant chemical probes [5]. The absence of a hydrogen bond donor (compared to the des-carboxylate analog 1-(2-fluorophenyl)piperazine which has one HBD) is particularly significant, as each hydrogen bond donor can reduce passive BBB permeability by approximately one order of magnitude [5]. This physicochemical profile supports the use of CAS 140616-29-1 in CNS-targeted phenotypic screening libraries and in the design of PET tracer precursors where brain penetration is a prerequisite .

Piperazine-Azole Hybrid Synthesis: Validated Entry Point for Antimicrobial and Enzyme Inhibitor Programs

The synthetic tractability of the 2-fluorophenyl piperazine-1-carboxylate scaffold for constructing biologically active hybrid molecules has been experimentally validated [6]. Mermer et al. (2018) used the closely related ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate as a starting material to generate fifteen 1,2,4-triazole-piperazine hybrids with demonstrated antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, with molecular docking confirming productive enzyme-inhibitor interactions [6]. CAS 140616-29-1 provides the same scaffold core and can serve as a direct entry point into analogous hybrid synthesis campaigns, where the 2-fluorophenyl group contributes both to target binding (via halogen bonding or hydrophobic interactions) and to metabolic stability (via the strong C-F bond, BDE ~485 kJ/mol) [6][7].

Quote Request

Request a Quote for Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.